![molecular formula C15H25N B6362268 (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine CAS No. 1240571-42-9](/img/structure/B6362268.png)

(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

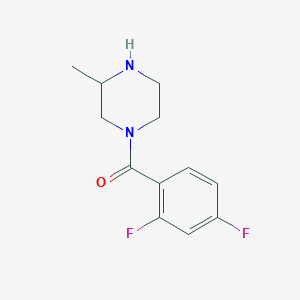

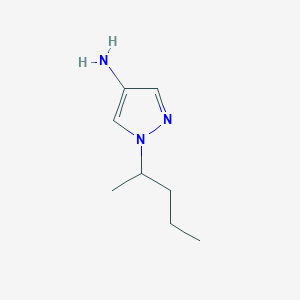

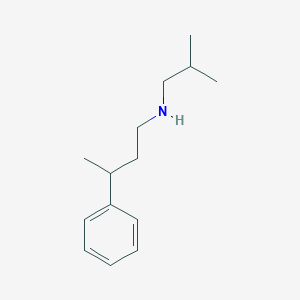

“(Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine” is an organic compound with the molecular formula C15H25N . It is a derivative of butan-2-yl and phenyl groups . The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image . The compound is also known as Benzenemethanamine, N-(1-methylpropyl)-4-(2-methylpropyl)- .

Molecular Structure Analysis

The molecular structure of “this compound” involves a butan-2-yl group attached to a phenyl group via a methyl bridge . The butan-2-yl group is chiral, with the carbon atom at position 2 being a stereocenter .Applications De Recherche Scientifique

Applications in Flavor Chemistry

Branched aldehydes, including compounds similar to (Butan-2-yl)({[4-(2-methylpropyl)phenyl]methyl})amine, play significant roles as flavor compounds in various food products. The production and degradation of these compounds from amino acids are crucial for controlling the formation of desired levels of these aldehydes, influencing the flavor profile of both fermented and non-fermented products (Smit, Engels, & Smit, 2009).

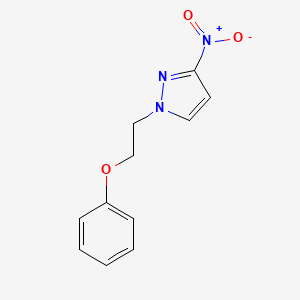

Synthetic Building Blocks in Heterocyclic Chemistry

Compounds structurally related to this compound serve as valuable building blocks in the synthesis of heterocyclic compounds. Their reactivity facilitates the generation of diverse heterocycles, highlighting their importance in the development of new materials and pharmaceuticals (Gomaa & Ali, 2020).

Degradation of Nitrogen-containing Compounds

Advanced oxidation processes (AOPs) are effective in degrading nitrogen-containing compounds, including amines, in environmental and industrial settings. These processes enhance the treatment of hazardous amino-compounds, improving water quality and safety. The study by Bhat and Gogate (2021) on the degradation of nitrogen-containing hazardous compounds using AOPs emphasizes the potential environmental applications of related compounds (Bhat & Gogate, 2021).

Biotechnological and Environmental Applications

The catabolism of biogenic amines in Pseudomonas species illustrates the microbial degradation pathways of nitrogen-containing compounds, including amines. This knowledge is valuable for biotechnological applications, such as bioremediation, where engineered microbes can be used to remove harmful compounds from the environment (Luengo & Olivera, 2020).

Renewable Feedstocks and Chemical Synthesis

Soybean oil and other renewable feedstocks have been used to produce nitrogen-containing derivatives, showcasing the versatility of nitrogen-containing compounds in sustainable chemical synthesis. Research by Biswas et al. (2008) into using soybean oil for producing a range of materials demonstrates the potential for sustainable approaches in the chemical industry (Biswas, Sharma, Willett, Erhan, & Cheng, 2008).

Propriétés

IUPAC Name |

N-[[4-(2-methylpropyl)phenyl]methyl]butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-5-13(4)16-11-15-8-6-14(7-9-15)10-12(2)3/h6-9,12-13,16H,5,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCGRJUCLBQFBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)CC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-Chloro-2-fluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6362210.png)

![1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362227.png)

![1-[(3,4-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362233.png)

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)

![3,5-Dibromo-1-[(2,6-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362259.png)

![4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol](/img/structure/B6362263.png)